1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a heterocyclic ketone featuring a 3,4-dihydroisoquinoline scaffold linked via an ethanone bridge to a 5-methyl-1,3,4-thiadiazole sulfanyl group. This structure combines aromatic and heterocyclic motifs, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-10-15-16-14(20-10)19-9-13(18)17-7-6-11-4-2-3-5-12(11)8-17/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPHAHOFMITPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a novel synthetic molecule that combines the structural motifs of dihydroisoquinoline and thiadiazole . Both of these components are known for their diverse biological activities. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and underlying mechanisms.
Structural Overview
The compound can be broken down into two primary components:
- Dihydroisoquinoline moiety : Known for its role in various pharmacological activities.
- Thiadiazole moiety : Recognized for its antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have shown effectiveness against various cancer cell lines through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation by targeting specific molecular pathways.
A study highlighted that thiadiazole derivatives demonstrated moderate to strong activity against glioblastoma and breast adenocarcinoma cells, suggesting that the incorporation of a thiadiazole moiety in our compound may enhance its anticancer potential .
Antimicrobial Activity
Thiadiazole derivatives are also well-documented for their antimicrobial properties. The compound under investigation may exhibit:
- Antibacterial effects against a range of pathogens.
- Antifungal activity as evidenced by studies showing that similar structures inhibit fungal growth effectively .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The thiadiazole ring enhances lipophilicity, allowing it to cross cellular membranes and interact with various biological targets.
- Modulation of Enzyme Activity : Compounds with isoquinoline structures often act as enzyme inhibitors or modulators, which can lead to altered metabolic pathways in cancer cells .
Case Studies and Research Findings
Chemical Reactions Analysis
Reactivity of the Ethanone Moiety
The ketone group in the ethanone segment undergoes nucleophilic addition and condensation reactions.
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Mechanistic Insight : The electron-deficient carbonyl carbon is susceptible to nucleophilic attack. Steric hindrance from the adjacent dihydroisoquinoline ring may reduce reaction rates compared to simpler ketones .
Thioether Linkage Reactivity
The sulfanyl (–S–) bridge participates in oxidation and nucleophilic substitution.
| Reaction Type | Conditions/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%) in acetic acid at 60°C | Sulfone derivative | 90% | |
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ | Alkylated thioether | 65% |
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Key Observation : Oxidation to sulfone enhances the compound’s electrophilicity, facilitating further reactions with nucleophiles.
Dihydroisoquinoline Ring Modifications
The partially saturated isoquinoline ring undergoes hydrogenation and electrophilic substitution.
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Note : Hydrogenation preserves the thiadiazole ring integrity, while nitration occurs preferentially at the para position relative to the methoxy groups.
1,3,4-Thiadiazole Ring Reactions
The thiadiazole ring participates in electrophilic substitution and ring-opening reactions.
| Reaction Type | Conditions/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂ in CCl₄ at 25°C | 5-Bromo-1,3,4-thiadiazole | 60% | |
| Ring-Opening | NH₂NH₂·H₂O in ethanol under reflux | Thiosemicarbazide derivative | 82% |
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Mechanism : Bromination occurs at the electron-rich C5 position. Ring-opening with hydrazine generates thiosemicarbazides, useful for synthesizing bioactive analogs .
Cross-Coupling Reactions
The compound engages in palladium-catalyzed cross-coupling due to its sulfur-based coordination sites.
| Reaction Type | Conditions/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ in dioxane | Biaryl-thiadiazole hybrid | 50% |
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Limitation : Moderate yields are attributed to steric hindrance from the dihydroisoquinoline group.
Degradation Pathways
Stability studies reveal thermal and photolytic decomposition routes.
| Condition | Degradation Product | Half-Life | Reference |
|---|---|---|---|
| Thermal (100°C) | Thiadiazole ring-opened mercaptan | 4.2 hrs | |
| UV Light (254 nm) | Oxidized sulfone and cleaved ethanone | 6.8 hrs |
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Implication : Requires storage under inert conditions to prevent decomposition.
Biological Activity Correlation
Derivatives synthesized via these reactions show enhanced pharmacological properties.
| Derivative | Bioactivity (IC₅₀) | Target | Reference |
|---|---|---|---|
| Sulfone analog | 12.3 µM (anticancer) | Topoisomerase II | |
| Hydrazone analog | 8.9 µM (antimicrobial) | Bacterial DNA gyrase |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiadiazole Ring
Methyl vs. Methylsulfanyl Substituents
- Target Compound : 5-methyl substituent on the thiadiazole ring.
- Analogues: Compound 46 (): 5-(methylsulfanyl)-1,3,4-thiadiazole. 1-(4-Hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone (): Methyl group identical to the target.
Key Findings :
Core Structure Modifications
Dihydroisoquinoline vs. Adamantane/Phenyl Cores
- Target Compound: 3,4-dihydroisoquinoline core.
- Analogues: Adamantyl heterocyclic ketones (): Adamantane core increases lipophilicity, enhancing blood-brain barrier penetration. 1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone (): Phenyl core lacks the bicyclic structure of dihydroisoquinoline.
Key Findings :
- Dihydroisoquinoline’s fused bicyclic system may improve binding to enzymes with aromatic pockets (e.g., dopamine receptors) compared to adamantane or phenyl cores .
Enzyme Inhibition Potential
- Target Compound: Not directly tested in provided evidence, but structural similarities suggest 11β-HSD1 or carbonic anhydrase inhibition.
- Analogues: Adamantyl-thiadiazole derivatives (): Potent 11β-HSD1 inhibitors (IC₅₀ < 50 nM) due to adamantane’s hydrophobic interactions. 1-(4-Hydroxyphenyl)-2-[(5-methyl-thiadiazolyl)thio]ethanone (): Carbonic anhydrase inhibition via thiadiazole’s sulfhydryl group .
Key Insights :
- The target’s dihydroisoquinoline may substitute adamantane’s role in 11β-HSD1 inhibition while reducing metabolic liabilities .
Comparison :
- Similar reaction conditions (room temperature, ethanol solvent) suggest scalability for the target compound .
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Answer: The synthesis of this compound can be approached via alkylation or condensation reactions. For example, describes a similar thiadiazole-containing compound synthesized by reacting 2-bromo-1-(4-methoxyphenyl)ethanone with a thiadiazole-thiol derivative under reflux conditions in glacial acetic acid, yielding 91% product after recrystallization . To optimize yields, consider varying reaction time, temperature, and solvent polarity. Monitoring intermediates via TLC and using inert atmospheres (e.g., nitrogen) can reduce side reactions. Adjusting stoichiometry of the alkylating agent (e.g., 1.2 equivalents) may also enhance efficiency.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer: Key techniques include:
- X-ray crystallography : Use SHELXL for structure refinement (e.g., ), which resolves bond lengths, angles, and stereochemistry. For example, employed a Stoe IPDS II diffractometer to determine the crystal structure of a triazole-ethanone derivative .
- NMR spectroscopy : Analyze H and C NMR (e.g., DMSO-d in ) to confirm substituent positions and detect tautomerism .
- Mass spectrometry (EI-MS) : Confirm molecular weight and fragmentation patterns (e.g., m/z 282 [M+1] in ) .
Q. How can computational tools predict physicochemical properties relevant to drug discovery?
Answer: Use the InChI key (e.g., MFQNJRSFCUSTDJ from ) to retrieve PubChem data for logP, topological polar surface area (TPSA), and hydrogen bonding capacity . Software like Gaussian or AutoDock can model:
- Lipophilicity : XlogP ~1.8 (similar to ) predicts membrane permeability .
- Molecular docking : Align the thiadiazole and dihydroisoquinoline moieties with target proteins (e.g., used virtual screening for K2P channel ligands) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
Answer: Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
Q. What experimental design considerations mitigate sample degradation in bioactivity assays?
Answer: highlights organic compound degradation during prolonged experiments. To stabilize the compound:
- Temperature control : Store samples at -20°C or use continuous cooling during assays.
- Light exclusion : Protect thiadiazole and sulfanyl groups from photodegradation using amber vials.
- Short-term assays : Prioritize high-throughput screening (e.g., 24-hour incubation) to minimize decomposition .
Q. How can synthetic yields be improved for scale-up without compromising purity?
Answer:
- Microwave-assisted synthesis : Reduce reaction time and byproduct formation (e.g., used 4-hour reflux; microwaves could cut this to 1 hour) .
- Column chromatography : Replace recrystallization with gradient elution (e.g., hexane/ethyl acetate) for higher recovery.
- Flow chemistry : Enhance heat/mass transfer for exothermic reactions (e.g., alkylation steps in ) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Isothermal titration calorimetry (ITC) : Measure binding affinity to target proteins (e.g., ’s K2P channel ligands) .
- CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines.
- Metabolomics : Use LC-MS to track downstream metabolic changes (e.g., ’s benzofuran derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
